6-O-decanoyl-3,4-di-O-isobutyrylsucrose
Description
6-O-Decanoyl-3,4-di-O-isobutyrylsucrose is a synthetic sucrose derivative featuring a decanoyl (C₁₀ aliphatic chain) ester at the 6-hydroxyl position and isobutyryl (branched C₄) esters at the 3- and 4-hydroxyl positions of the glucose moiety. Its molecular formula is C₃₀H₅₂O₁₄, with a molecular weight of 636.68 g/mol. The compound’s lipophilicity is attributed to its long-chain decanoyl group and branched isobutyryl substituents, making it suitable for applications in drug delivery systems, surfactants, or lipid-based formulations.
Properties
CAS No. |
105749-78-8 |
|---|---|
Molecular Formula |
C30H52O14 |
Molecular Weight |
636.7 g/mol |
IUPAC Name |
1-O-[(2R,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl] 6-O-[[(2R,3S,4S,5R,6S)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl] 2-methyl-4-(2-methyldec-1-en-4-yl)hexanedioate |
InChI |
InChI=1S/C30H52O14/c1-5-6-7-8-9-18(10-16(2)3)19(12-22(33)41-14-21-23(34)25(36)26(37)29(40)42-21)11-17(4)28(39)44-30(15-32)27(38)24(35)20(13-31)43-30/h17-21,23-27,29,31-32,34-38,40H,2,5-15H2,1,3-4H3/t17?,18?,19?,20-,21-,23-,24-,25+,26-,27+,29+,30-/m1/s1 |
InChI Key |
LHXVIUIDTZNOMO-FWMSORFJSA-N |
SMILES |
CCCCCCC(CC(=C)C)C(CC(C)C(=O)OC1(C(C(C(O1)CO)O)O)CO)CC(=O)OCC2C(C(C(C(O2)O)O)O)O |
Isomeric SMILES |
CCCCCCC(CC(=C)C)C(CC(C)C(=O)O[C@@]1([C@H]([C@@H]([C@H](O1)CO)O)O)CO)CC(=O)OC[C@@H]2[C@H]([C@@H]([C@H]([C@H](O2)O)O)O)O |
Canonical SMILES |
CCCCCCC(CC(=C)C)C(CC(C)C(=O)OC1(C(C(C(O1)CO)O)O)CO)CC(=O)OCC2C(C(C(C(O2)O)O)O)O |
Synonyms |
6-DDIBS 6-O-decanoyl-3,4-di-O-isobutyrylsucrose |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves multiple steps, starting with the preparation of the oxolan and oxan rings, followed by the introduction of the aliphatic chain. The reaction conditions typically involve the use of protecting groups to ensure the selective formation of the desired product. Common reagents used in the synthesis include strong acids or bases, organic solvents, and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The aliphatic chain can be reduced to form saturated compounds.
Substitution: The hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can lead to the formation of aldehydes or ketones, while reduction of the aliphatic chain can produce alkanes.
Scientific Research Applications
This compound has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a drug delivery agent.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, the hydroxyl groups can form hydrogen bonds with proteins and nucleic acids, affecting their structure and function. The aliphatic chain can interact with lipid membranes, influencing their properties and behavior.
Comparison with Similar Compounds
Comparison with Similar Compounds
Acylated sucrose derivatives are widely studied for their tunable physicochemical properties. Below is a detailed comparison of 6-O-decanoyl-3,4-di-O-isobutyrylsucrose with structurally related compounds:
Structural and Physicochemical Properties
Key Observations:
- Lipophilicity: The decanoyl group in this compound confers higher lipid solubility than 3,6'-disinapoyl sucrose (aromatic) or SAIB (short-chain esters).
- Steric Effects: Branched isobutyryl groups may reduce enzymatic hydrolysis compared to linear acyl chains (e.g., decanoyl), improving metabolic stability.
- Aromatic vs.
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